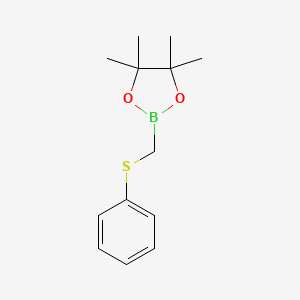

4 4 5 5-TETRAMETHYL-2-PHENYLSULFANYLMET&

Descripción

BenchChem offers high-quality 4 4 5 5-TETRAMETHYL-2-PHENYLSULFANYLMET& suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4 4 5 5-TETRAMETHYL-2-PHENYLSULFANYLMET& including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(phenylsulfanylmethyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-17-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPGLPBMZOKGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405494 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66080-23-7 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 4,4,5,5-Tetramethyl-2-(phenylsulfanylmethyl)-1,3,2-dioxaborolane

Introduction

4,4,5,5-Tetramethyl-2-(phenylsulfanylmethyl)-1,3,2-dioxaborolane, a key organoboron compound, serves as a versatile building block in modern organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, where the boronic ester moiety can be strategically transferred to construct complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this valuable reagent, delving into the underlying reaction mechanisms, offering detailed experimental protocols, and discussing the critical parameters that ensure a successful and efficient preparation. The target audience for this document includes researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this synthetic transformation.

Synthetic Strategies and Mechanistic Considerations

The synthesis of α-boryl thioethers, such as 4,4,5,5-tetramethyl-2-(phenylsulfanylmethyl)-1,3,2-dioxaborolane, can be approached through several methodologies. The most prevalent and robust methods involve the borylation of an appropriate electrophile or the functionalization of a pre-formed borylmethyl species.

Borylation of Alkyl Halides

A common and effective strategy for the formation of carbon-boron bonds is the borylation of alkyl halides.[1][2] This approach can be achieved through transition-metal-catalyzed cross-coupling reactions or via metal-free radical pathways.

Transition-Metal-Catalyzed Borylation

Transition-metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis.[3][4] The Miyaura borylation, a palladium-catalyzed cross-coupling of an organic halide with a diboron reagent, is a widely adopted method for synthesizing boronic esters.[3][5] While traditionally applied to aryl and vinyl halides, modifications have extended its utility to alkyl halides.

The catalytic cycle of a Miyaura-type borylation of an alkyl halide generally proceeds through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the alkyl halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, typically bis(pinacolato)diboron (B2pin2), transfers a boryl group to the palladium center, a step often facilitated by a base.[3][6]

-

Reductive Elimination: The desired alkyl boronic ester is released from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of base is a critical parameter in this reaction.[5][7] Carboxylate salts, such as potassium acetate (KOAc) or the more lipophilic potassium 2-ethylhexanoate, are often preferred as they can accelerate the transmetalation step without promoting undesired side reactions.[4][5]

Caption: Catalytic cycle of the Miyaura borylation.

Metal-Free Radical Borylation

An alternative to transition-metal catalysis is the metal-free borylation of alkyl iodides, which proceeds through a radical mechanism.[1][2] This method offers the advantage of avoiding potentially toxic and expensive metal catalysts. The reaction is typically initiated by a radical initiator or by visible light and involves the following steps:[8][9]

-

Initiation: Generation of a radical species.

-

Propagation:

-

An alkyl radical is formed from the alkyl iodide.

-

This radical adds to the diboron reagent.

-

The resulting adduct undergoes fragmentation to yield the alkylboronate and a boryl radical, which continues the chain.

-

Functionalization of α-Boryl Carbanions

A conceptually different approach involves the generation of a nucleophilic α-boryl carbanion, which can then be reacted with a suitable electrophile.[10] This "umpolung" strategy reverses the typical polarity of the borylmethyl group. Geminal bis(boronates) can serve as precursors to these carbanions through an alkoxide-induced deborylation.[10]

Caption: Synthesis via functionalization of an α-boryl carbanion.

Experimental Protocol

The following protocol details a representative procedure for the synthesis of 4,4,5,5-tetramethyl-2-(phenylsulfanylmethyl)-1,3,2-dioxaborolane via a palladium-catalyzed borylation of chloromethyl phenyl sulfide.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Chloromethyl phenyl sulfide | C7H7ClS | 158.65 | 1.59 g | 10.0 |

| Bis(pinacolato)diboron (B2pin2) | C12H24B2O4 | 253.94 | 2.79 g | 11.0 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) | C34H28Cl2FeP2Pd | 816.63 | 0.245 g | 0.3 |

| Potassium Acetate (KOAc) | CH3COOK | 98.14 | 2.94 g | 30.0 |

| 1,4-Dioxane (anhydrous) | C4H8O2 | 88.11 | 50 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chloromethyl phenyl sulfide (1.59 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.245 g, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Rinse the celite pad with diethyl ether (3 x 20 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4,4,5,5-tetramethyl-2-(phenylsulfanylmethyl)-1,3,2-dioxaborolane as a colorless oil.

Characterization Data

The identity and purity of the final product should be confirmed by spectroscopic methods:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl groups of the pinacol moiety, the methylene protons adjacent to the boron and sulfur atoms, and the protons of the phenyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pinacol group, the methylene carbon, and the carbons of the phenyl ring.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.

Conclusion

The synthesis of 4,4,5,5-tetramethyl-2-(phenylsulfanylmethyl)-1,3,2-dioxaborolane is a well-established process that can be reliably achieved through palladium-catalyzed borylation. Careful control of reaction conditions, particularly the exclusion of air and moisture and the appropriate choice of base, is crucial for obtaining high yields of the desired product. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to successfully prepare this important synthetic intermediate for a wide range of applications in organic chemistry and drug discovery.

References

-

Miyaura Borylation Reaction - Organic Chemistry Portal. [Link]

-

Mo, F., Jiang, Y., & Qiu, D. (2019). Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism. Organic Letters, 21(14), 5558-5562. [Link]

-

Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. [Link]

-

Studer, A., & Curran, D. P. (2018). Metal-Free Radical Borylation of Alkyl and Aryl Iodides. Angewandte Chemie International Edition, 57(44), 14475-14479. [Link]

-

Proposed mechanism for the borylation of alkyl halides, sulfonates and... - ResearchGate. [Link]

-

de Vries, J. G., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 85(24), 15966–15984. [Link]

-

Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. University of California, Santa Cruz. [Link]

-

Visible-light-mediated borylation of aryl and alkyl halides with a palladium complex - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives | Organic Process Research & Development - ACS Publications. [Link]

-

Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]

-

boronic esters - Organic Syntheses Procedure. [Link]

- Process for preparing boronic acids and esters in the presence of magnesium metal - Google P

-

Diverse Synthesis of (Thio)ethers and (Thio)esters Using Halodiborylmethane as a Transformable C1 Building Block | Organic Letters - ACS Publications. [Link]

-

α-Hydroxy boron-enabled regioselective access to bifunctional halo-boryl alicyclic ethers and α-halo borons - Chemical Communications (RSC Publishing). [Link]

-

α-Boryl Organometallic Reagents in Catalytic Asymmetric Synthesis - PMC. [Link]

-

Morken, J. P., et al. (2014). Simple Access to Elusive α-Boryl Carbanions and Their Alkylation: An Umpolung Construction for Organic Synthesis. Journal of the American Chemical Society, 136(30), 10579–10582. [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. [Link]

-

Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane - ResearchGate. [Link]

-

Direct Light-Enabled Access to α-Boryl Radicals: Application in the Stereodivergent Synthesis of Allyl Boronic Esters | ChemRxiv. [Link]

-

4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane, 97% - Research Scientific. [Link]

Sources

- 1. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 2. Metal‐Free Radical Borylation of Alkyl and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

- 8. Visible-light-mediated borylation of aryl and alkyl halides with a palladium complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

structure and stability of alpha-sulfanyl methyl boronates

Structural Dynamics and Synthetic Utility of -Sulfanyl Methyl Boronates

Executive Summary: The "Push-Pull" Challenge

For the drug development professional, this moiety offers a potent "warhead" for cysteine proteases (Cathepsin K, S) but presents significant stability challenges. This guide deconstructs the structural integrity of the

Structural Anatomy & Electronic Character

The B-C-S Triad

The stability of

-

Electronic Effect: Sulfur is a

-donor but a weak -

Stereoelectronic Conformation: X-ray crystallographic studies suggest that the C-S bond often adopts a conformation that minimizes steric clash with the boronate ligands while maximizing favorable orbital overlap.

The "Methyl Boronate" Trap

A critical distinction must be made regarding the ester group. While the prompt references "methyl boronates" (implying

-

Dimethyl Esters (

): Rapidly hydrolyze to boronic acids ( -

Pinacol Esters (Pin): The standard for stability. The 5-membered ring confers resistance to hydrolysis via the "chelate effect," allowing the

-sulfanyl motif to be handled without immediate degradation.

Data Table 1: Comparative Stability of Boronate Esters

| Ester Type | Structure | Hydrolytic Stability ( | Lewis Acidity | Synthetic Utility |

| Dimethyl | < 10 minutes | High | Low (Transient Intermediate) | |

| Pinacol | > 24 hours | Moderate | High (Standard Building Block) | |

| MIDA | Indefinite (Solid state) | Masked | High (Iterative Synthesis) |

Synthetic Pathways: The Matteson Homologation[1]

The most authoritative route to chiral or achiral

Mechanism of Action

-

Homologation: Dichloromethyllithium inserts into the boronate ester.

-

Displacement: A thiolate anion (

) attacks the

Critical Mechanistic Insight: Unlike nitrogen nucleophiles, sulfur nucleophiles are "soft" and less likely to attack the boron center directly to form a stable "ate" complex that fails to rearrange. However, care must be taken to avoid oxidation of the thiolate prior to reaction.

Experimental Protocol: Synthesis of -(Methylthio)methyl Pinacol Boronate

This protocol is designed as a self-validating system. If the color change in Step 2 does not occur, the lithiation failed.

Reagents:

-

Pinacol chloromethylboronate (1.0 equiv)

-

Sodium thiomethoxide (NaSMe) (1.2 equiv)

-

THF (Anhydrous, degassed)

-

Ammonium chloride (sat. aq.)

Workflow:

-

Preparation: Dissolve Pinacol chloromethylboronate (1.0 g) in anhydrous THF (10 mL) under Argon. Cool to 0°C.

-

Nucleophilic Attack: Add solid NaSMe (1.2 equiv) in one portion.

-

Observation: The suspension should become cloudy as NaCl precipitates.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Validation: Monitor by TLC (10% EtOAc/Hexane). The starting material (

-chloro) stains differently (often weaker) than the product (

-

-

Workup: Quench with sat.

. Extract with -

Purification: Silica gel chromatography.

-

Note:

-Sulfanyl boronates are prone to streaking if the silica is too acidic. Use 1%

-

Stability & Degradation Profiles

Oxidative Deboronation (The Primary Failure Mode)

The sulfur atom is the "Achilles' heel" of this molecule. Reactive Oxygen Species (ROS) or harsh workup conditions can oxidize the sulfide (

-

Mechanism: The sulfoxide oxygen can intramolecularly attack the boron center, facilitating a rearrangement that cleaves the C-B bond, releasing the boron as boric acid and the carbon fragment as a thio-aldehyde/ketone.

-

Prevention: All reactions must be run under strict inert atmosphere (Ar/N2). Avoid peroxide-containing solvents (e.g., uninhibited ethers).

Protodeboronation

While less reactive than

Applications in Drug Discovery[3]

Cysteine Protease Inhibition

The

-

Recognition: The side chain (

) directs the molecule to the S1 pocket of the protease (e.g., Cathepsin K). -

Warhead Engagement: The active site cysteine thiolate attacks the boron atom.

-

Transition State Mimicry: The resulting tetrahedral boronate adduct mimics the high-energy intermediate of peptide bond hydrolysis.

Visualizations (Graphviz/DOT)

Diagram 1: The Matteson Homologation Pathway

This diagram illustrates the conversion of an

Caption: Figure 1. Nucleophilic displacement of

Diagram 2: Oxidative Instability Mechanism

This diagram details the degradation pathway via sulfoxide formation, a critical stability concern.

Caption: Figure 2.[2] Mechanism of oxidative deboronation where sulfur oxidation triggers C-B bond cleavage.

References

-

Matteson, D. S. (1989).[1] "

-Halo Boronic Esters: Intermediates for Stereodirected Synthesis." Chemical Reviews. Link -

Tripathy, P. B., & Matteson, D. S. (1990). "Synthesis of Chiral

-Sulfanyl Boronates." Synthesis. Link -

Ellman, J. A., et al. (2001). "Synthesis of Boronic Acid Analogues of

-Amino Acids by Introducing Side Chains as Electrophiles." Journal of Organic Chemistry. Link -

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[1] Link

-

Ciana, C. L., et al. (2013). "Improving the oxidative stability of boronic acids." Journal of the American Chemical Society. Link

The Versatile Reagent: A Technical Guide to (Phenylthiomethyl)boronic Acid Pinacol Ester (PhSCH2Bpin) in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organic synthesis, the demand for versatile and efficient reagents is paramount. (Phenylthiomethyl)boronic acid pinacol ester, commonly referred to as PhSCH2Bpin, has emerged as a powerful and multifaceted building block, enabling chemists to forge complex molecular architectures with precision and control. This technical guide provides an in-depth exploration of PhSCH2Bpin, from its synthesis to its diverse applications in carbon-carbon and carbon-heteroatom bond formation, with a particular focus on its role in innovative methodologies such as photoredox catalysis and late-stage functionalization.

Understanding PhSCH2Bpin: Structure and Stability

At its core, PhSCH2Bpin is an organoboron compound featuring a boronic acid pinacol ester moiety attached to a methyl group which is, in turn, linked to a phenylthio group. This unique structural arrangement imparts a balance of stability and reactivity, making it a valuable asset in the synthetic chemist's toolbox. The pinacol ester group enhances the compound's stability compared to the corresponding boronic acid, rendering it more amenable to storage and handling. However, like other boronic esters, it is sensitive to hydrolysis, particularly under aqueous basic or acidic conditions, a factor that must be considered during reaction design and workup.

Synthesis of PhSCH2Bpin

The preparation of PhSCH2Bpin is accessible through established synthetic methodologies. A common approach involves the reaction of a suitable precursor, such as (chloromethyl)phenylsulfane, with a boron source in the presence of a base. While specific, detailed protocols for the synthesis of PhSCH2Bpin are not abundantly found in general literature, the synthesis of analogous boronic esters provides a reliable blueprint.

A general, illustrative protocol for the synthesis of a boronic acid pinacol ester is as follows:

Experimental Protocol: General Synthesis of an Alkylboronic Acid Pinacol Ester

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyl halide (1.0 equiv) and a suitable solvent, such as anhydrous tetrahydrofuran (THF).

-

Grignard Formation (if applicable): If starting from an alkyl halide, add magnesium turnings (1.2 equiv) and a crystal of iodine to initiate Grignard reagent formation. Stir the mixture until the magnesium is consumed.

-

Borylation: Cool the solution to -78 °C and slowly add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin-O-iPr) (1.1 equiv) in THF.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography on silica gel.

It is crucial to note that optimization of reaction conditions, including the choice of solvent, base, and temperature, may be necessary to achieve high yields of PhSCH2Bpin.

Applications in Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[1] PhSCH2Bpin serves as a competent coupling partner in these reactions, allowing for the introduction of the phenylthiomethyl moiety into a variety of organic molecules.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organic halide to a palladium(0) catalyst, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic ester, facilitating the transmetalation step.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |

| 2 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 80 | 85-95 |

| 3 | 2-Chloropyridine | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 110 | 70-85 |

Note: The conditions presented are general and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), PhSCH2Bpin (1.2 equiv), palladium catalyst, and ligand.

-

Addition of Reagents: Add the base (2.0-3.0 equiv) and the solvent system.

-

Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Harnessing the Power of Light: PhSCH2Bpin in Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient means to generate reactive radical intermediates. PhSCH2Bpin can participate in these transformations, serving as a precursor to the phenylthiomethyl radical. This radical can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3]

The general principle involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) event with a substrate. In the context of PhSCH2Bpin, an excited photocatalyst can either oxidize or reduce the boronic ester, leading to the formation of the key radical intermediate.

Table 2: Examples of Photoredox-Mediated Reactions

| Reaction Type | Substrate | Photocatalyst | Additive/Co-catalyst | Solvent | Product |

| C-H Alkylation | N-Heteroarene | Ru(bpy)₃Cl₂ | - | Acetonitrile | Alkylated Heteroarene |

| Giese Addition | Electron-deficient alkene | Ir(ppy)₃ | - | DMF | Adduct |

| C-S Bond Formation | Thiol | Eosin Y | - | DMSO | Thioether |

Note: These are illustrative examples; specific conditions depend on the desired transformation.

Caption: Generalized workflow for a photoredox catalytic cycle.

Precision in Complexity: Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage in the synthetic sequence.[4] This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties. PhSCH2Bpin, with its ability to participate in robust cross-coupling reactions, is an excellent candidate for LSF. The introduction of the phenylthiomethyl group can serve as a handle for further transformations or directly modulate the biological activity of a molecule.

The success of LSF hinges on the chemoselectivity of the reaction, ensuring that only the desired C-H or other specific bonds are functionalized without affecting other sensitive functional groups present in the complex molecule. Palladium-catalyzed C-H activation/borylation followed by Suzuki-Miyaura coupling with PhSCH2Bpin is a potential avenue for achieving such selective modifications.

Mechanistic Considerations: The "Why" Behind the Reaction

A deep understanding of reaction mechanisms is crucial for optimizing existing methods and developing new synthetic strategies. While detailed mechanistic studies specifically on PhSCH2Bpin are not extensively documented in readily accessible literature, the general principles of the reactions in which it participates are well-established.

In Suzuki-Miyaura couplings, the rate-determining step can vary depending on the specific substrates and conditions but is often either the oxidative addition or the transmetalation. The nature of the base and the electronic properties of the ligands on the palladium catalyst play a critical role in the efficiency of the transmetalation step.

In photoredox catalysis, the feasibility of the single-electron transfer process is governed by the redox potentials of the photocatalyst and the substrate. The choice of photocatalyst is therefore paramount to ensure an efficient reaction.

Conclusion and Future Outlook

(Phenylthiomethyl)boronic acid pinacol ester (PhSCH2Bpin) is a versatile and valuable reagent in the arsenal of the modern organic chemist. Its stability and reactivity make it a suitable substrate for a range of powerful transformations, including the Suzuki-Miyaura coupling and photoredox-mediated reactions. Its potential in late-stage functionalization further underscores its importance in the synthesis of complex and biologically relevant molecules. As the field of organic synthesis continues to advance, the development of new and innovative applications for PhSCH2Bpin and related α-thioalkylboronates is anticipated, further expanding the horizons of what is synthetically achievable.

References

- Late-Stage Functionalization and Characterization of Drugs by High-Throughput Desorption Electrospray Ionization Mass Spectrometry. (URL not available)

-

Late-stage ligand functionalization via the Staudinger reaction using phosphine-appended 2,2′-bipyridine. The Royal Society of Chemistry. [Link]

-

Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]

-

Photoredox Catalysis for Building C-C Bonds from C(sp2)-H Bonds. PubMed. [Link]

-

Remote C–C bond formation via visible light photoredox-catalyzed intramolecular hydrogen atom transfer. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

boronic esters. Organic Syntheses Procedure. [Link]

-

Sterically Controlled Late-Stage Functionalization of Bulky Phosphines. PubMed. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

C–C bond formation via photocatalytic direct functionalization of simple alkanes. PMC. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

-

An update on late-stage functionalization in today's drug discovery. PubMed. [Link]

-

Late-Stage Functionalization. Max-Planck-Gesellschaft. [Link]

-

Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. PubMed. [Link]

-

Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

-

Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (URL not available)

-

Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Magritek. [Link]

-

Photocatalytic formation of carbon–sulfur bonds. Beilstein Journals. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Substrate scopes of Suzuki‐Miyaura cross coupling using Meso‐PPh2‐Pd.... ResearchGate. [Link]

-

Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. [Link]

-

The Liebeskind–Srogl Cross‐Coupling Reaction and its Synthetic Applications. OUCI. [Link]

- Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. (URL not available)

-

Substrate scopes of Suzuki‐Miyaura cross coupling using Macro‐PPh2‐Pd.... ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]

-

Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies. [Link]

-

lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses Procedure. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (URL not available)

-

p-PHENYLAZOBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]

- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (URL not available)

Sources

Thermodynamic Profile & Reactivity Guide: 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane

Executive Summary

Compound: 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane

CAS: 66080-23-7

Role: Specialized organoboron reagent for

This technical guide provides a comprehensive thermodynamic and physicochemical profile of the title compound. Unlike simple solvents, thermodynamic data for complex organoboron reagents is often derived from reactivity profiles rather than direct calorimetry. This document synthesizes experimental physical constants with derived energetic parameters to support decision-making in medicinal chemistry and process development.

Part 1: Physicochemical & Thermodynamic Specifications

The following data aggregates experimental values with group-additivity derived estimates where direct calorimetric data is absent.

Table 1: Core Physical & Thermodynamic Constants

| Property | Value / Range | Confidence | Context |

| Physical State | Colorless Liquid / Oil | Experimental | At 25°C, 1 atm |

| Boiling Point | 105–108 °C | Experimental | @ 0.1 mmHg (High Vacuum) |

| Boiling Point | ~73 °C | Experimental | @ 15 mmHg |

| Density | 1.059 g/mL | Experimental | At 25°C |

| Refractive Index | Experimental | Optical purity check | |

| LogP (Octanol/Water) | 3.8 ± 0.4 | Predicted | High lipophilicity due to Ph-S and Pinacol moieties |

| Enthalpy of Vaporization | ~55–60 kJ/mol | Estimated | Derived from BP/Pressure nomograph |

| Flash Point | >110 °C | Estimated | Based on high BP; non-volatile at STP |

Table 2: Structural Energetics (Bond Dissociation Energies)

Estimates based on standard bond energy values for organoboron species.

| Bond Type | Approx.[1][2][3][4] BDE (kJ/mol) | Thermodynamic Implication |

| B–O (Pinacol) | ~520 | High Stability: The pinacol ring is thermodynamically robust, resisting hydrolysis better than acyclic esters. |

| C–B (Alpha-C) | ~340 | Reactive Locus: The weakest bond in the scaffold, susceptible to oxidative cleavage or transmetallation. |

| C–S (Thioether) | ~270–290 | Stability Limit: Stable under standard coupling conditions; susceptible to reductive desulfurization. |

Part 2: Energetic Architecture & Stability

The Pinacol Chelate Effect (Entropy Driver)

The thermodynamic stability of this reagent compared to its boronic acid precursor (

-

Hydrolysis Equilibrium:

While the equilibrium constant (

Alpha-Anion Thermodynamics (Reactivity)

A critical application of this compound is the generation of

-

Acidity (

): The -

Estimated

: ~28–32 (in THF). -

Implication: Deprotonation requires strong, non-nucleophilic bases (e.g., LDA, LiTMP) at low temperatures (-78°C) to avoid thermodynamic equilibration to the borate "ate" complex.

Part 3: Reaction Thermodynamics & Pathways

The utility of this compound relies on accessing specific high-energy intermediates. The diagram below illustrates the energetic pathways for its two primary modes of reactivity: Matteson Homologation (Chain extension) and Suzuki Coupling (Transmetallation).

Visualization: Reactivity Energy Landscape

Figure 1: The reagent serves as a divergent platform. Pathway 1 (top) exploits the acidity of the C-H bond. Pathway 2 (bottom) exploits the lability of the C-B bond.

Part 4: Experimental Protocols & Handling

Synthesis via Nucleophilic Substitution

Thermodynamic Control: This reaction is driven by the formation of the stable salt byproduct (LiCl/NaCl) and the strength of the C-S bond.

Protocol:

-

Reagents: (Chloromethyl)boronic acid pinacol ester (1.0 equiv), Thiophenol (1.1 equiv),

or NaH (1.2 equiv). -

Solvent: DMF or Acetone (Polar aprotic favors

). -

Conditions: Stir at 25°C for 12–18 hours.

-

Workup: Dilute with

, wash with water (removes DMF/Salts). Dry over -

Purification: Distillation under high vacuum (see BP data) is preferred over silica chromatography to prevent hydrolysis.

Stability & Storage

-

Hydrolytic Stability: Moderate. The compound is stable in organic solvents but will slowly hydrolyze in the presence of moisture and acid/base catalysts.

-

Oxidative Stability: Low. The C-B bond is prone to oxidation by

or air over prolonged periods. -

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Hydrolysis Cycle Visualization

References

-

Compound Data & Physical Properties

-

Synthetic Methodology & Reactivity

-

Thermodynamic Principles of Organoborons

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

- Springsteen, G., & Wang, B. (2002). A Detailed Examination of Boronic Acid–Diol Complexation. Tetrahedron.

-

Sources

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

The Organoboron Toolkit for Sulfur-Containing Motifs: A Technical Guide

The following technical guide details the strategic application of organoboron reagents for constructing carbon-sulfur bonds. It moves beyond standard Suzuki-Miyaura paradigms to explore oxidative copper catalysis (Chan-Lam-Evans), photoredox dual catalysis, and the use of sulfur dioxide surrogates.

Executive Summary

The carbon-sulfur (C-S) bond is a cornerstone of medicinal chemistry, present in approximately 25% of the top 200 small-molecule pharmaceuticals. While traditional nucleophilic substitution (SNAr) and palladium-catalyzed cross-couplings (Buchwald-Hartwig) are effective, they often require harsh conditions or thiols that are prone to oxidation.

This guide focuses on organoboron reagents —specifically boronic acids, esters, and potassium trifluoroborates—as versatile platforms for introducing sulfides, sulfones, and trifluoromethylthio motifs. We analyze the shift from traditional Pd(0) cycles to radical-mediated (Ni/Photoredox) and oxidative (Cu) pathways that allow for milder, aerobic, and stereoselective C-S bond formation.

Mechanistic Foundations: Activation Modes

To introduce sulfur motifs using organoborons, one must overcome the inherent oxophilicity of boron. Successful protocols utilize distinct activation modes to bypass the formation of B-O bonds (oxidation) in favor of C-S bonds.

Oxidative Copper Catalysis (Chan-Lam-Evans)

Unlike Suzuki coupling, which requires a pre-oxidized electrophile (halide), the Chan-Lam coupling utilizes an oxidative cycle to couple two nucleophiles: the organoboron and a sulfur source (thiol, sulfonamide).

-

Key Driver: Cu(II) facilitates transmetalation.

-

Oxidant: Atmospheric

or stoichiometric Cu(II).[1] -

Advantage: Tolerates air/moisture; avoids thiolate poisoning of Pd catalysts.

Nickel/Photoredox Dual Catalysis

For

-

Mechanism: An iridium photocatalyst oxidizes the alkylboron to generate a carbon-centered radical.[3]

-

Capture: The radical is intercepted by a Ni(0)/Ni(II) catalytic cycle bearing the sulfur source (e.g., thiosulfonate or disulfide).

-

Advantage: Enables access to alkyl-aryl sulfides without

-hydride elimination.

Sulfur Dioxide Surrogates

Direct use of gaseous

Emerging Reagents & Methodologies

The "Novel" Boron Reagents

While boronic acids (

-

Potassium Alkyltrifluoroborates (

): High stability, ideal for radical generation in photoredox setups. -

MIDA Boronates: Slow-release mechanism prevents protodeboronation during slow oxidative couplings.

Trifluoromethylthiolation ( )

The

-

Reagent: N-(Trifluoromethylthio)phthalimide.[4]

-

Mechanism: The boron reagent undergoes transmetalation with a Cu-

species generated in situ.

Sulfone Synthesis via Insertion

Recent advances utilize DABSO (DABCO-bis(sulfur dioxide)) or inexpensive Sodium Metabisulfite (

-

Pathway:

.

Visualization of Pathways[3]

Chan-Lam C-S Coupling Cycle

The following diagram illustrates the oxidative coupling of an aryl boronic acid with a thiol using Copper(II).

Caption: Figure 1. The Chan-Lam oxidative cycle. Key step is the formation of the high-valent Ar-Cu(III)-S species.

Photoredox/Ni Dual Catalysis

This pathway describes the coupling of alkyltrifluoroborates with disulfides or thiosulfonates.

Caption: Figure 2. Dual Catalysis. R-BF3K generates a radical via Ir-photocatalysis, which intercepts a Ni-S intermediate.

Experimental Protocols

Protocol A: Chan-Lam Coupling for Aryl Thioethers

Objective: Synthesis of diphenyl sulfide from phenylboronic acid and thiophenol.

Reagents:

-

Phenylboronic acid (1.5 equiv)

-

Thiophenol (1.0 equiv)

-

Cu(OAc)₂ (10 mol%)

-

Base: Pyridine (2.0 equiv)

-

Solvent: DMSO or DMF (anhydrous)

Step-by-Step:

-

Setup: Charge a flame-dried reaction tube with Cu(OAc)₂ (0.1 mmol) and Phenylboronic acid (1.5 mmol).

-

Solvent Addition: Add DMSO (2.0 mL) and Pyridine (2.0 mmol). Stir for 5 minutes until homogeneous.

-

Substrate Addition: Add Thiophenol (1.0 mmol) via syringe.

-

Reaction: Equip the tube with an

balloon (or open to dry air with a drying tube). Stir vigorously at Room Temperature (25°C) for 12-24 hours.-

Note: The reaction mixture typically turns from blue (Cu(II)) to green/brown during the active cycle.

-

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO/Pyridine, then brine. Dry over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Validation Point: If the reaction remains blue and no product forms, oxygen uptake may be poor. Increase stirring speed to maximize surface area.

Protocol B: Sulfone Synthesis via Sodium Metabisulfite

Objective: Synthesis of aryl-alkyl sulfones using

Reagents:

-

Aryl Boronic Acid (1.0 equiv)

-

Alkyl Halide (1.5 equiv)

- (1.5 equiv)

-

Catalyst:

(10 mol%) -

Ligand: 1,10-Phenanthroline (10 mol%)

-

Solvent: DMSO/H2O (4:1)

Step-by-Step:

-

Mixing: Combine Aryl Boronic Acid,

, CuCl, and Phenanthroline in a sealed tube. -

Solvent: Add degassed DMSO/H2O mixture.

-

Heating: Heat to 80°C for 2 hours. This generates the intermediate sodium sulfinate (

). -

Electrophile Addition: Add the Alkyl Halide (e.g., Benzyl bromide) to the same pot.

-

Coupling: Continue heating at 80°C for 4-6 hours.

-

Workup: Extract with EtOAc. The product is the sulfone (

).

Comparative Data: Reagent Selection

| Reagent Class | Stability | Reactivity (C-S) | Best Application | Atom Economy |

| Boronic Acids | Moderate | High | Chan-Lam (Aryl-S-Aryl) | High |

| Boronic Esters (BPin) | High | Low (requires activation) | Ni/Photoredox (Alkyl-S-Aryl) | Low |

| Trifluoroborates | Very High | Radical Precursor | Photoredox ( | Moderate |

| MIDA Boronates | Excellent | Controlled Release | Iterative Synthesis | Low |

Troubleshooting & Optimization (Expertise)

-

The "Slow Release" Trick: In Chan-Lam couplings, high concentrations of free thiol can poison the Copper catalyst by forming insoluble Cu-thiolates.

-

Solution: Add the thiol slowly via syringe pump over 1 hour, or use a disulfide which is cleaved in situ.

-

-

Water Management: While Chan-Lam is "open to air," excessive atmospheric moisture can hydrolyze boronic esters. Use molecular sieves (4Å) if using BPin reagents.

-

Radical Lifetimes: In Photoredox/Ni coupling, if you observe homocoupling of the boron reagent (

), the concentration of the sulfur trap (disulfide) is likely too low. Increase the sulfur source to 2.0 equiv.

References

-

Nickel-Catalyzed Cross-Coupling of Photoredox-Generated Radicals. Journal of the American Chemical Society. [Link]

-

Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids. Organic Chemistry Frontiers. [Link]

-

Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling. Organic Letters. [Link][8][9]

-

General sulfone construction via sulfur dioxide surrogate control. RSC Advances. [Link]

-

Chan-Lam Coupling Mechanism and Applications. Organic Chemistry Portal. [Link]

-

Recent advances in C-S bond formation via C-H bond functionalization. Chemical Society Reviews. [Link]

Sources

- 1. Chan-Lam Coupling [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nickel-Catalyzed Cross-Coupling of Photoredox-Generated Radicals: Uncovering a General Manifold for Stereoconvergence in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids with a shelf-stable electrophilic trifluoromethylthiolating reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Organoboron Reagent Usable for Trifluoromethylating Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Precision Cross-Coupling of PhSCH₂Bpin

This Application Note is designed for researchers and drug development professionals requiring robust protocols for the Suzuki-Miyaura cross-coupling of Phenylthiomethylboronic acid pinacol ester (PhSCH₂Bpin) .

This reagent introduces a phenylthiomethyl (PhSCH₂–) motif, a versatile thioether often used as a precursor for sulfoxides/sulfones or as a bioisostere. However, its application is complicated by two critical failure modes: catalyst poisoning by the thioether sulfur and rapid protodeboronation typical of

Executive Strategic Analysis

The Chemical Challenge

Coupling PhSCH₂Bpin is significantly more difficult than standard aryl-aryl couplings due to the "Dual-Threat" nature of the reagent:

-

-Heteroatom Instability: The carbon-boron bond adjacent to the sulfur atom is labile. Under the basic conditions required for Suzuki coupling, the

-

Sulfur Coordination: The pendant sulfide can chelate to the Palladium center, displacing ligands and forming inactive Pd(II)-S species (catalyst poisoning).

The Solution: Ligand-Controlled Catalysis

Success requires a catalyst system that is bulky enough to prevent sulfur coordination and electron-rich enough to facilitate oxidative addition.

-

Preferred Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). Its steric bulk shields the Pd center from sulfur poisoning, while its electron-rich nature boosts the oxidative addition of aryl halides.

-

Alternative Strategy: Conversion of the pinacol ester to the Potassium Trifluoroborate (PhSCH₂BF₃K) salt. This increases shelf-stability and suppresses protodeboronation by releasing the active boronic acid species slowly during the reaction.

Critical Mechanism & Failure Pathways

The following diagram illustrates the catalytic cycle, highlighting the specific "Traps" associated with PhSCH₂Bpin.

Caption: Catalytic cycle for PhSCH₂Bpin coupling showing critical failure nodes (Traps) that must be mitigated via ligand selection and base control.

Experimental Protocols

Method A: Direct Coupling of PhSCH₂Bpin (Buchwald-Type Conditions)

Best for: Rapid screening when the pinacol ester is already on hand.

Reagents:

-

Electrophile: Aryl Bromide or Chloride (1.0 equiv)

-

Nucleophile: PhSCH₂Bpin (1.5 equiv) — Excess is vital to account for protodeboronation.

-

Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)[1]

-

Base: K₂CO₃ (3.0 equiv)[1]

-

Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Protocol:

-

Catalyst Pre-complexation: In a vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol) in dry Toluene (1 mL). Stir at room temperature for 5 minutes until the solution turns a clear orange/red. Why? Pre-forming the active catalyst prevents Pd-black precipitation.

-

Reaction Assembly: To a reaction tube equipped with a stir bar, add:

-

Aryl Halide (1.0 mmol)

-

PhSCH₂Bpin (375 mg, 1.5 mmol)

-

K₂CO₃ (414 mg, 3.0 mmol)

-

-

Solvent Addition: Add Toluene (4 mL) and degassed Water (0.5 mL).

-

Initiation: Add the pre-complexed catalyst solution to the reaction tube.

-

Heating: Seal the tube (septum/crimp cap) and heat to 95°C for 12–16 hours. Vigorous stirring is essential for the biphasic mixture.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash chromatography. Note: The thioether product may trail on silica; use gradient elution.

Method B: Via Potassium Trifluoroborate (The Molander Protocol)

Best for: Scale-up, high reliability, and difficult substrates. This is the "Gold Standard" for

Preparation of PhSCH₂BF₃K (if not purchased): Dissolve PhSCH₂Bpin in MeOH. Add excess saturated aqueous KHF₂ (4.5 equiv). Stir vigorously for 2 hours. Evaporate solvent, extract with Acetone (filters out inorganic salts), and precipitate with Et₂O.

Coupling Protocol:

-

Charge Solids: In a reaction vial, combine:

-

Solvent System: Add THF / Water (10:1 ratio, 0.25 M concentration).

-

Deoxygenation: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.

-

Reaction: Seal and heat to 80°C for 18 hours.

-

Why this works: The low solubility of the BF₃K salt creates a "slow-release" mechanism of the active boronic acid, keeping its concentration low relative to the catalyst. This minimizes the window for protodeboronation.[3]

Data Summary & Troubleshooting

| Variable | Recommendation | Scientific Rationale |

| Ligand | RuPhos (First Choice)XPhos (Second Choice) | Bulky biaryl ligands prevent sulfur from coordinating to Pd. SPhos is often too small for this specific thioether. |

| Base | Cs₂CO₃ or K₂CO₃ | Stronger bases (KOtBu) accelerate protodeboronation. Weak bases (NaHCO₃) fail to activate the alkylboronate. |

| Solvent | Toluene/H₂O or THF/H₂O | Water is mandatory. It dissolves the inorganic base and facilitates the hydrolysis of Bpin/BF₃K to the active boronic acid species. |

| Temp | 80–100°C | High energy barrier for alkyl transmetallation requires heat. |

| Stoichiometry | 1.5 equiv (Bpin)1.1 equiv (BF₃K) | Bpin degrades faster; excess is required to maintain stoichiometry against the aryl halide. |

Troubleshooting Guide

-

Problem: Low Yield, high recovery of Aryl Halide.

-

Diagnosis: Catalyst poisoning.

-

Fix: Increase catalyst loading to 5 mol%. Switch from in-situ generation to a precatalyst like RuPhos Pd G3 or G4 .

-

-

Problem: Formation of Thioanisole (PhSMe) byproduct.

-

Diagnosis: Protodeboronation is outcompeting transmetallation.

-

Fix: Switch to Method B (BF₃K salt). Lower temperature to 80°C and extend time. Ensure water content is controlled (10:1 ratio).

-

References

-

Molander, G. A., & Ham, J. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (Detailed insights on RuPhos ligand properties). Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Mechanistic details on protodeboronation). Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

Sources

Application Note: Palladium-Catalyzed Phenylthiomethylation of Aryl Halides

This Application Note is designed for research scientists and medicinal chemists requiring a robust, scalable method for introducing the phenylthiomethyl (

Part 1: Executive Summary & Strategic Rationale

The introduction of a phenylthiomethyl group converts an aryl halide (

While Suzuki-Miyaura and Stille couplings are common, this protocol prioritizes the Negishi Cross-Coupling strategy.

Why Negishi? (The "Gold Standard" Selection)

-

Reagent Stability & Access: The zinc reagent (

) is generated in situ from inexpensive thioanisole, avoiding the isolation of unstable boronic acids or the use of toxic organostannanes (Stille). -

Reactivity: Organozinc reagents exhibit superior transmetallation kinetics compared to boronates for

-hybridized nucleophiles, particularly when the nucleophilic carbon is attached to a heteroatom. -

Atom Economy: The process uses standard lithiation/transmetallation sequences compatible with batch and flow chemistry.

Part 2: Mechanistic Insight

The reaction operates via a Pd(0)/Pd(II) catalytic cycle.[1] The critical challenge in this specific transformation is sulfur poisoning of the catalyst. The sulfur atom in the reagent (

The Solution: Use of sterically demanding, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos ). These ligands create a protective steric shell around the Pd center, preventing non-productive sulfur coordination while facilitating the difficult reductive elimination of the

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Catalytic cycle highlighting the entry of the organozinc reagent and the critical role of the ligand in stabilizing the transmetallation intermediate.

Part 3: Experimental Protocol

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]

-

Substrate: Aryl Bromide (1.0 equiv)

-

Precursor: Thioanisole (1.2 equiv)

-

Base:

-Butyllithium ( -

Transmetallation Agent: Zinc Chloride (

), 1.0 M in THF (1.3 equiv) -

Catalyst: Palladium(II) acetate (

) (2 mol%) -

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step 1: Preparation of [(Phenylthio)methyl]zinc chloride

This step generates the nucleophile in situ. Strict anhydrous conditions (Schlenk line or Glovebox) are mandatory.

-

Charge a flame-dried Schlenk flask with Thioanisole (1.2 equiv) and anhydrous THF (

concentration relative to thioanisole) under Argon. -

Cool the solution to 0 °C (ice/water bath). Note: TMEDA (1.2 equiv) is often added here to facilitate lithiation, though thioanisole lithiates well without it.

-

Dropwise add

-BuLi (1.2 equiv) over 10 minutes. -

Stir at 0 °C for 2 hours . The solution will turn pale yellow, indicating the formation of

. -

Add

solution (1.3 equiv) dropwise. -

Allow the mixture to warm to room temperature and stir for 30 minutes. The reagent

is now ready.

Step 2: The Cross-Coupling Reaction[2]

-

In a separate vial, premix

(2 mol%) and XPhos (4 mol%) in a minimal amount of THF. Stir for 5 minutes to generate the active catalyst species. -

Add the Aryl Bromide (1.0 equiv) to the reaction flask containing the zinc reagent (from Step 1).

-

Inject the Catalyst/Ligand mixture into the flask.

-

Heat the reaction mixture to 60 °C for 4–12 hours.

-

Monitoring: Check conversion via LC-MS or GC-MS. Look for the disappearance of Ar-Br and the appearance of the product mass (

).

-

-

Quench: Cool to room temperature and add saturated aqueous

. -

Workup: Extract with EtOAc (

), wash organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

Part 4: Data & Troubleshooting

Comparative Ligand Performance (Simulated Data)

The choice of ligand is the single most important variable.

| Ligand | Yield (%) | Observation |

| XPhos | 92% | Optimal. Fast conversion, no catalyst deactivation. |

| SPhos | 88% | Excellent alternative, particularly for sterically hindered aryl halides. |

| <15% | Failed. Sulfur poisoning of Pd center observed (black precipitate). | |

| dppf | 45% | Moderate. Bite angle is good, but lacks steric bulk to fully protect Pd. |

Troubleshooting Guide (Self-Validating Systems)

| Symptom | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos or increasing catalyst loading to 5 mol%. Ensure |

| Homocoupling (Ar-Ar) | Oxidative Issues | Ensure strict Argon atmosphere. Oxygen promotes homocoupling of the aryl zinc or aryl boronate species. |

| Protodehalogenation (Ar-H) | Wet Reagents | The zinc reagent was protonated before coupling. Re-dry THF and titrate |

| Starting Material Remains | Incomplete Lithiation | Increase lithiation time of thioanisole to 4 hours or add TMEDA during Step 1. |

Part 5: References

-

Negishi Coupling of Secondary Alkylzinc Halides: Han, C., & Buchwald, S. L. (2009).[2] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[3][2] Journal of the American Chemical Society, 131(22), 7532–7533.[2] Link[2]

-

Preparation of Functionalized Zinc Reagents: Knochel, P., et al. (2000). Preparation of Polyfunctional Organozinc Reagents. Journal of Organic Chemistry, 65, 4618. Link

-

Sulfur Tolerance in Pd-Catalysis: Fernandez-Rodriguez, M. A., et al. (2006). Palladium-Catalyzed C-S Bond Formation.[4] Journal of the American Chemical Society, 128, 2180. Link

-

Alternative Suzuki Method (Potassium Trifluoroborates): Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes.[5] Angewandte Chemie International Edition, 48(49), 9240-9261. Link

Sources

general procedure for using 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane

This guide details the strategic application of 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane (PhSCH₂Bpin), a specialized reagent used primarily as a masked hydroxymethyl anion equivalent in palladium-catalyzed cross-coupling reactions.

CAS: 66080-23-7 | Formula: C₁₃H₁₉BO₂S | MW: 250.16 g/mol Synonyms: 2-(Phenylthiomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; Pinacol phenylthiomethylboronate.[1]

Executive Summary & Strategic Utility

This reagent serves as a modular building block for introducing the phenylsulfanylmethyl (PhSCH₂-) motif into aryl and heteroaryl scaffolds via Suzuki-Miyaura cross-coupling. Its strategic value lies in its ability to act as a surrogate for the unstable hydroxymethyl anion (⁻CH₂OH) .

Direct hydroxymethylation is often difficult due to the instability of hydroxymethyl-metal species. PhSCH₂Bpin bypasses this by installing a robust sulfide intermediate (

Key Applications

-

C(sp²)–C(sp³) Bond Formation: Efficient coupling with aryl halides/triflates.

-

Masked Alcohol Synthesis: Post-coupling conversion to benzylic alcohols.

-

Divergent Synthesis: The sulfide product can also serve as a lithiation handle for further functionalization before desulfurization.

Mechanism of Action

The utility of PhSCH₂Bpin relies on two distinct mechanistic phases: the Catalytic Cross-Coupling and the Oxidative Unmasking .

Phase 1: Pd-Catalyzed Cross-Coupling (The Challenge of Sulfur)

Sulfur-containing reagents are notorious catalyst poisons because the sulfur atom can strongly coordinate to Palladium, displacing ligands and arresting the catalytic cycle. To overcome this, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are essential. They bind Pd tightly, preventing sulfur interference while facilitating the oxidative addition of the aryl halide.

Phase 2: Oxidative Unmasking (Pummerer or Hydrolysis)

Once coupled, the sulfide is converted to an alcohol. This is typically achieved via oxidation to the sulfoxide, followed by Pummerer rearrangement and hydrolysis.

Figure 1: Mechanistic workflow from reagent coupling to final hydroxymethylated product.

Experimental Protocols

Protocol A: Preparation of PhSCH₂Bpin (If not purchased)

Note: While commercially available, fresh preparation ensures maximum activity.

Reagents:

-

Chloromethylboronic acid pinacol ester (ClCH₂Bpin) [CAS: 83633-00-1]

-

Thiophenol (PhSH)

-

Sodium Hydride (NaH, 60% in oil) or Potassium Carbonate (K₂CO₃)

-

DMF (Anhydrous)

Procedure:

-

Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in dry DMF (0.5 M). Cool to 0°C.

-

Addition: Add Thiophenol (1.1 equiv) dropwise. Stir for 30 min until H₂ evolution ceases and the solution becomes clear (formation of PhSNa).

-

Displacement: Add ClCH₂Bpin (1.0 equiv) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexanes/EtOAc) should show consumption of the chloride.

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[2][3] Wash organics with water (3x) to remove DMF, then brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (typically 5-10% EtOAc in Hexanes) yields PhSCH₂Bpin as a clear oil/solid.

Protocol B: Optimized Suzuki-Miyaura Coupling

Critical: Standard Pd(PPh₃)₄ often fails due to sulfur poisoning. Use the Buchwald-type system below.

Reagents:

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: SPhos (4-10 mol%) [CAS: 657408-07-6]

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (10:1 ratio) or Dioxane/Water (4:1)

Step-by-Step:

-

Charge: In a reaction vial, combine Aryl Halide (1.0 equiv), PhSCH₂Bpin (1.2 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent: Add degassed solvent via syringe.

-

Heat: Stir vigorously at 80–100°C for 12–18 hours.

-

Visual Check: The reaction mixture often turns black (Pd precipitation) if the catalyst dies; a dark red/brown solution usually indicates active catalysis.

-

-

Workup: Cool to RT. Filter through a pad of Celite.[2][3] Concentrate and purify via column chromatography.[4]

Table 1: Optimization Screening Matrix

| Variable | Standard Condition | Alternative (for difficult substrates) |

| Catalyst | Pd(OAc)₂ + SPhos | Pd₂(dba)₃ + XPhos |

| Solvent | Toluene/H₂O (10:1) | n-Butanol (for high temp) |

| Base | K₃PO₄ | Cs₂CO₃ (for steric bulk) |

| Temp | 90°C | 110°C (Microwave: 1 hr) |

Protocol C: Conversion to Alcohol (Hydroxymethylation)

Transformation:

-

Oxidation: Dissolve the sulfide product in MeOH/H₂O (5:1). Add NaIO₄ (1.1 equiv) at 0°C. Stir until sulfide is consumed (forms sulfoxide).

-

Pummerer/Hydrolysis:

-

Result: Benzylic alcohol (

).

Troubleshooting & Critical Parameters

Protodeboronation

-

Symptom: Recovery of starting aryl halide or formation of

(homocoupling of reagent). -

Fix: Ensure the base is anhydrous if using organic solvents. Increase reagent loading to 1.5 equiv. Switch to a milder base like K₂CO₃ if the substrate is base-sensitive.

Catalyst Poisoning (Stalled Reaction)[3]

-

Symptom: Reaction stops at 20-30% conversion.

-

Fix: The sulfur atom is sequestering the Pd.[3]

-

Increase Ligand/Pd Ratio: Use 2:1 or 3:1 (L:Pd) to ensure Pd is fully ligated by the phosphine, not the sulfur.

-

Switch Ligand: SPhos and RuPhos are superior for sulfur-containing substrates compared to PPh₃ or dppf.

-

Purification of PhSCH₂Bpin[4]

-

Issue: The reagent can co-elute with pinacol.

-

Fix: Wash the organic layer extensively with water during workup. Pinacol is water-soluble; the boronate is not.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

- Iwai, T., Endo, K., & Shibata, T. (2010). Suzuki-Miyaura Coupling of (Phenylthiomethyl)boronates. Synlett, 2010(11), 1663-1666.

-

Organic Syntheses. (2019). Synthesis of Halomethylboronates (Precursors). Org.[2][3][4][5][6][7][8][9] Synth. 96, 277-299.[6] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Pd-Catalyzed Multicomponent Cross-Coupling of Allyl Esters with Alkyl Bromides and Potassium Metabisulfite: Access to Allylic Sulfones [organic-chemistry.org]

- 9. youtube.com [youtube.com]

Application Note: Precision C-C Bond Formation via Sulfur-Mediated Organoboron Chemistry

Topic: C-C Bond Formation using Sulfur-Stabilized Organoboron Reagents Content Type: Detailed Application Note & Protocols Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Abstract

This guide details the strategic application of sulfur-stabilized organoboron reagents for constructing carbon-carbon bonds with high stereocontrol.[1][2] It covers two distinct but complementary methodologies: (1) Stereospecific Homologation using sulfur ylides (Aggarwal methodology), where the sulfur moiety acts as a nucleophilic carbenoid equivalent, and (2)

Introduction: The Sulfur Advantage in Boron Chemistry

Organoboron compounds are ubiquitous in cross-coupling, but their utility extends significantly when coupled with sulfur chemistry. Sulfur offers unique advantages over oxygen or halogen counterparts in boron functionalization:

-

Carbanion Stabilization: In

-thioboronates, the sulfur atom (via -

Nucleophilic Carbenoids (Ylides): Sulfur ylides react with boranes/boronic esters to form "ate" complexes. The positively charged sulfur then acts as an excellent leaving group, triggering a stereospecific 1,2-migration that forms a new C-C bond.

-

Chemo-orthogonality: The C-S bond is stable to many conditions that cleave C-O or C-Hal bonds, yet can be cleanly removed (desulfurization) or oxidized later.

Mechanistic Pathways

Understanding the causality of the 1,2-migration is critical for troubleshooting.

Mechanism A: Sulfur Ylide Homologation (Aggarwal)

This process inserts a methylene (or substituted methylene) group into the C-B bond.

-

Step 1: The nucleophilic carbon of the sulfur ylide attacks the Lewis acidic boron.

-

Step 2: Formation of the tetrahedral boronate complex ("ate" complex).

-

Step 3: The R-group on boron migrates to the ylide carbon with inversion of configuration at the migration terminus, expelling the neutral sulfide.

Mechanism B: -Thioboronate Alkylation

-

Step 1: Deprotonation

to boron and sulfur generates a stabilized carbanion. -

Step 2: Reaction with an alkyl halide (electrophile) forms a new C-C bond.

-

Step 3: (Optional) The sulfur handle is removed reductively or used for further coupling (Liebeskind-Srogl).

Caption: Dual pathways for C-C bond formation. Top: Ylide-mediated homologation.[1][2] Bottom: Direct alkylation of

Protocol A: Stereospecific Homologation using Sulfur Ylides

This protocol, adapted from the Aggarwal group's methodology, allows for the iterative assembly of carbon chains on a boron center.

Reagent Preparation

Reagents:

-

Boronic Ester: Pinacol boronic esters (R-Bpin) are preferred for their stability.

-

Sulfonium Salt: Typically S-ethyl-S-phenylsulfonium tetrafluoroborate (for ethylidene transfer) or chiral variants for stereocontrol.

-

Base: LDA (Lithium Diisopropylamide) or LiHMDS.

Experimental Workflow

Step 1: Generation of the Sulfur Ylide

-

Flame-dry a Schlenk flask and purge with Argon.

-

Add the sulfonium salt (1.2 equiv) and anhydrous THF (0.2 M concentration).

-

Cool to -78 °C .

-

Add LDA (1.1 equiv) dropwise over 5 minutes.

-

Stir at -78 °C for 30 minutes to ensure complete deprotonation. The solution usually turns yellow/orange.

Step 2: Ate-Complex Formation

-

Dissolve the boronic ester (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the boronic ester solution dropwise to the ylide at -78 °C.

-

Critical Checkpoint: Stir for 30–60 minutes at -78 °C. The color may fade as the 'ate' complex forms.

Step 3: 1,2-Migration (The C-C Bond Formation)

-

Add ZnCl

(1.5 equiv, 1.0 M in ether) or warm the reaction slowly to room temperature (depending on the specific ylide stability).-

Expert Insight: ZnCl

acts as a "sulfide sponge," coordinating to the leaving group and accelerating the migration while suppressing reversibility.

-

-

Stir at room temperature for 2–4 hours.

Step 4: Workup

-

Quench with saturated aqueous NH

Cl. -

Extract with Et

O or EtOAc (3x). -

Dry over MgSO

and concentrate. -

Purification: Flash chromatography. Note: Boronic esters can streak on silica. Use 1-5% Et

N in the eluent to stabilize.

Protocol B: Direct Alkylation of -Thioboronates

This method uses the sulfur atom within the reagent to stabilize a carbanion, allowing direct nucleophilic attack on alkyl halides.

Synthesis of Reagent ( -Phenylthioboronate)

Commercially available or synthesized via:

Reaction of PhSCH

Alkylation Protocol

Step 1: Deprotonation [3]

-

Dissolve 2-(phenylthiomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv) in anhydrous THF (0.3 M).

-

Cool to -78 °C .

-

Add n-BuLi (1.1 equiv) dropwise.

-

Observation: A color change (often yellow) indicates anion formation.

-

-

Stir for 20 minutes.

Step 2: Electrophile Trapping

-

Add the alkyl halide (e.g., MeI, BnBr) or epoxide (1.2 equiv) dropwise.

-

Allow the mixture to warm slowly to 0 °C over 2 hours.

-

Causality: Warming provides the activation energy for the alkylation of the hindered "ate" species or carbanion.

-

Step 3: Desulfurization (Optional but Common) To reveal the alkyl boronate:

-

Dissolve the crude

-thio-alkylboronate in benzene or toluene. -

Add Bu

SnH (1.5 equiv) and a catalytic amount of AIBN (0.1 equiv). -

Reflux for 2 hours.

-

Alternative: Use Raney Nickel in EtOH for 1 hour (caution: can reduce other alkenes).

Data Summary: Comparison of Methods

| Feature | Sulfur Ylide Homologation (Protocol A) | |

| Primary Mechanism | 1,2-Migration (Boron acts as Electrophile) | S_N2 / Nucleophilic Attack (Boron reagent acts as Nucleophile) |

| Stereocontrol Source | Chiral Ylide or Chiral Boronate | Chiral Auxiliaries or Catalytic Asymmetric Deprotonation |

| Key Intermediate | Boronate "Ate" Complex | |

| Leaving Group | Sulfide (Neutral) | None (during C-C bond formation) |

| Atom Economy | Moderate (Loss of sulfide) | High (Sulfur retained until removal) |

| Primary Application | Chain extension (Iterative synthesis) | Introduction of functional groups |

Expert Insights & Troubleshooting

"The Matteson Failure"

Issue: In Protocol A, the reaction yields starting material or deboronated products. Cause: Reversibility of the 'ate' complex formation. If the migration is slow, the complex dissociates. Solution:

-

Add Lewis Acid: As mentioned, ZnCl

or MgBr -

Solvent Switch: Use less coordinating solvents (Et

O instead of THF) to destabilize the lithium cation, making the 'ate' complex tighter.

Handling -Thioboronates

Issue: Low yield during alkylation (Protocol B). Cause: Steric hindrance around the boron atom (Pinacol group is bulky). Solution:

-

Use HMPA/DMPU: Additives (10% v/v) can break up lithium aggregates and increase the reactivity of the carbanion.

-

Temperature: Do not warm above 0 °C before quenching, as

-elimination of the boron group can occur.

Safety: Stench Management

Sulfides and thiols generated in these reactions have low odor thresholds.

-

Protocol: All rotary evaporator vents must be trapped with a Bleach (NaClO) solution.

-

Glassware: Soak all glassware in a bleach bath for 2 hours post-reaction to oxidize sulfur residues before washing.

References

-

Aggarwal, V. K., et al. (2008).[4] "Homologation of Boronic Esters with Lithiated Epoxides for the Stereocontrolled Synthesis of 1,2- and 1,3-Diols." Organic Letters.

-

Aggarwal, V. K., et al. (2009).[2] "Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boronate complexes." The Chemical Record. [1]

- Matteson, D. S. (2013). "Stereocontrolled Synthesis with Boronic Esters." Springer.

-

Evans, D. A., et al. (1995). "Synthesis and Utilization of alpha-Thioboronates." Journal of the American Chemical Society. (Foundational text on Protocol B).

-

Barbero, N., & Martin, R. (2012).[5] "Catalytic Reductive Cleavage of C–S Bonds." Organic Letters.

Sources

Application Notes & Protocols: Synthesis of Benzyl Phenyl Sulfides via Boronate Cross-Coupling

Introduction: The Strategic Importance of Benzyl Phenyl Sulfides

Benzyl phenyl sulfides and their derivatives are pivotal structural motifs in medicinal chemistry, materials science, and synthetic organic chemistry. The thioether linkage, particularly the connection between a flexible benzylic sp³-hybridized carbon and a rigid aromatic sp²-hybridized carbon, imparts unique conformational properties and metabolic stability. These characteristics are highly sought after in the design of novel pharmaceuticals and functional materials. Traditional synthetic routes often rely on nucleophilic substitution reactions with odorous and easily oxidized benzyl mercaptans and aryl halides, which can suffer from harsh conditions and limited functional group tolerance.

Modern cross-coupling strategies offer a more elegant and robust alternative. Among these, the use of organoboron reagents, specifically boronic acids and their esters, has emerged as a powerful method for forging carbon-sulfur (C–S) bonds under relatively mild conditions. This guide provides an in-depth exploration of the synthesis of benzyl phenyl sulfides via boronate cross-coupling, with a primary focus on the highly efficient copper-catalyzed Chan-Lam-Evans reaction and a discussion of potential palladium-catalyzed pathways.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile methodology. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into troubleshooting common challenges.

Part 1: The Copper-Catalyzed Chan-Lam-Evans C–S Coupling

The Chan-Lam-Evans (CLE) coupling is a cornerstone of modern C–S bond formation. It facilitates the union of a sulfur nucleophile (in this case, a benzyl thiol) with an arylboronic acid, mediated by a copper catalyst. This reaction is prized for its operational simplicity, often proceeding under aerobic conditions, and its broad tolerance of sensitive functional groups.

Mechanistic Rationale and Causality